(2-Anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate
Overview
Description
(2-Anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate is a synthetic organic compound characterized by its unique chemical structure, which includes an anilino group, a dichlorophenoxy group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate aniline derivative under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The anilino group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of (2-Anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with amino acid residues in enzymes, while the dichlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
2,2′-Oxydiethylamine dihydrochloride: Utilized in the synthesis of macrocyclic bisimines.
2-Aminothiazole derivatives: Known for their therapeutic roles as antibacterial, antifungal, and anti-inflammatory agents.
Uniqueness
(2-Anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-(2,4-dichlorophenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-11(24-15-8-7-12(18)9-14(15)19)17(22)23-10-16(21)20-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZXTSWNVVYGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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